3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a versatile small molecule scaffold. It is known for its unique spirocyclic structure, which consists of a diazaspiro nonane core with an aminomethyl phenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the following steps:
Formation of the diazaspiro nonane core: This can be achieved through a cyclization reaction involving appropriate diamine and diacid precursors under acidic or basic conditions.
Introduction of the aminomethyl phenyl group: This step involves the reaction of the diazaspiro nonane core with a suitable aminomethyl phenyl derivative, often through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazaspiro nonane derivatives.
Scientific Research Applications
3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride: A hydrochloride salt form of the compound with similar properties.
This compound derivatives: Various derivatives with modifications on the aminomethyl phenyl group or the diazaspiro nonane core.
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This makes it a valuable scaffold for the development of compounds with specific biological activities and material properties .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-[3-(aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C14H17N3O2/c15-9-10-4-3-5-11(8-10)17-12(18)14(16-13(17)19)6-1-2-7-14/h3-5,8H,1-2,6-7,9,15H2,(H,16,19) |
InChI Key |
UOUYBVGEQIDDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)C3=CC=CC(=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.